Inosine-3',5'-cyclic monophosphate sodium salt

Solubility cIMP cAMP

Standard cyclic nucleotides (cAMP/cGMP) fail to model hypoxic vasoconstriction or isoform-specific PKA activation due to distinct target profiles. cIMP sodium salt directly addresses this gap. - **Distinct bioactivity**: Mediates vasoconstriction opposite to cGMP under hypoxia (critical for pulmonary hypertension research). - **PKA isoform probe**: Intermediate potency (cAMP > cIMP > cGMP) for RI/RII differential signaling. - **High solubility**: ≥25 mg/mL in water - avoids DMSO artifacts in cell assays. - **Purity**: ≥98%, stored at -20°C.

Molecular Formula C10H11N4NaO7P
Molecular Weight 353.18 g/mol
CAS No. 41092-64-2
Cat. No. B1146833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-3',5'-cyclic monophosphate sodium salt
CAS41092-64-2
SynonymsInosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt;  _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt;  Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt;  4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.;  3’,5’-cIMP Sodium Salt
Molecular FormulaC10H11N4NaO7P
Molecular Weight353.18 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na]
InChIInChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);
InChIKeyRNHIWGFBHBSWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIMP Sodium Salt for Cyclic Nucleotide Research


Inosine-3',5'-cyclic monophosphate sodium salt (cIMP sodium salt, CAS 41092-64-2) is a non-canonical cyclic nucleotide with the molecular formula C10H10N4O7PNa and a molecular weight of 352.17 g/mol . It is characterized as a powder with a purity of ≥98% and is typically stored at -20°C . As a cyclic nucleotide, it is used in research to compare the substrate specificity and activity of cyclic purines, including cAMP and cGMP . cIMP is a metabolite of inosine and has been implicated in various biological processes, including vascular tone regulation and insulin secretion .

Non-canonical cyclic nucleotide for comparing substrate specificity and activity of cyclic purines including cAMP and cGMP
Research tool for investigating cIMP-mediated signaling, vascular tone regulation, and insulin secretion pathways
Reported high aqueous solubility supports concentrated stock solution preparation for in vitro assays

Why cIMP Cannot Substitute cAMP or cGMP


Despite structural similarities, non-canonical cyclic nucleotides like cIMP cannot be generically substituted for canonical cAMP or cGMP due to distinct biological activities and target specificities [1]. For instance, cIMP and cGMP, differing only by a missing amino group at the 2'-position of the purine ring, can elicit opposite physiological effects: cGMP induces vasodilation, while cIMP mediates vasoconstriction under hypoxic conditions [1]. Furthermore, cIMP exhibits a unique rank order of potency for activating different isoforms of cAMP-dependent protein kinase (PKA) (RI and RII: cAMP > cIMP > cGMP), demonstrating that its effector profile is not merely intermediate but distinct [2]. This differential signaling necessitates the use of specific cIMP reagents for accurate experimental modeling, rather than assuming interchangeability with other cyclic nucleotides.

!
cIMP cannot be directly substituted for cAMP or cGMP due to distinct biological activities and target specificities; effector profiles differ significantly, with a unique rank order of PKA activation (cAMP > cIMP > cGMP) that may not transfer to other endpoints.
!
Structural similarity to cGMP (missing amino group at 2'-position) leads to opposite vascular effects: cIMP mediates vasoconstriction under hypoxia, while cGMP induces vasodilation, so misidentification can reverse experimental conclusions.
!
Class-level assumptions about cyclic nucleotide signaling may fail; cIMP acts as a competitive inhibitor of PDE5A, adding a secondary regulatory layer absent from canonical cyclic nucleotides, which requires specific reagent validation.

Quantitative Evidence for Choosing cIMP


Aqueous Solubility: cIMP vs. cAMP/cGMP

The sodium salt of cIMP demonstrates high aqueous solubility, with a reported value of at least 25 mg/mL in water [1]. This is a crucial differentiator from the commonly used free acid forms of cAMP and cGMP, which can have significantly lower and more variable solubilities, impacting the preparation of consistent and reproducible stock solutions for in vitro assays.

Aqueous Solubility
Data to verify
cIMP sodium salt: ≥ 25 mg/mL in water
cAMP/cGMP free acids: ~10–20 mg/mL (class-level inference)
Reported higher aqueous solubility may support concentrated stock preparation, reducing variability in assay setup.
Source is community-curated; confirm solubility under actual buffer conditions.
Solubility cIMP cAMP cGMP

sGC Kinetics: cIMP vs. GTP

Purified soluble guanylyl cyclase (sGC) and recombinant particulate guanylyl cyclase A (pGC-A) can effectively produce cIMP from inosine 5'-triphosphate (ITP) [1]. Under specific conditions, the Vmax for cIMP production from ITP can surpass the Vmax for cGMP production from GTP, the canonical substrate. This indicates that sGC is not strictly selective for GTP and can be a significant source of cIMP, especially when ITP levels are elevated.

sGC Kinetics
Head-to-head
Vmax cIMP (from ITP) > Vmax cGMP (from GTP) under Mn²⁺ conditions with purified sGC or pGC-A.
Supports cIMP as a primary sGC product, not merely an inert byproduct, and necessitates tools to distinguish its synthesis from cGMP.
Kinetic advantage is divalent-cation dependent; Mg²⁺ may alter relative rates.
Soluble Guanylyl Cyclase cIMP cGMP Kinetics

PKA Activation: cIMP vs. cAMP/cGMP

cIMP activates protein kinase A (PKA) regulatory subunits RI and RII with a distinct rank order of potency: cAMP > cIMP > cGMP [1]. This places cIMP's activating potential between the canonical activators, making it a valuable tool for discriminating between PKA isoform responses. Its lower potency compared to cAMP allows for nuanced studies of PKA activation where full activation by cAMP would mask subtler regulatory effects.

PKA Activation
Rank order
RI and RII isoform activation: cAMP > cIMP > cGMP
Intermediate potency allows nuanced PKA pathway dissection where full cAMP activation may obscure subtler regulatory effects.
EC₅₀ values are context-dependent; verify under assay-specific conditions.
PKA cIMP cAMP cGMP EC50

Opposite Vascular Effects: cIMP vs. cGMP

Under hypoxic conditions, sGC predominantly produces cIMP, which mediates vasoconstriction in coronary arteries [1]. This is in direct contrast to the well-established vasodilatory effect of cGMP, the canonical product of sGC under normoxia. The stable cell-permeable analogue of cIMP elicits concentration-dependent contraction on a stable background tone induced by phenylephrine [2]. This opposite functional outcome from a minor structural difference makes cIMP a critical compound for studying hypoxic vascular responses and related pathologies.

Vascular Response
Head-to-head
cIMP: vasoconstriction via ROCK activation
cGMP: vasodilation via PKG activation (porcine coronary artery, hypoxia).
Opposite endpoint responses mandate specific cIMP reagents to correctly model hypoxic vascular signaling; substitution with cGMP would invert results.
Cell-permeable analogue used in contraction studies; confirm free acid compatibility.
Vasoconstriction Vasodilation cIMP cGMP Hypoxia

PDE5A Inhibition by cIMP

cIMP acts as a competitive inhibitor of phosphodiesterase 5A (PDE5A)-mediated hydrolysis of cGMP [1]. This interaction suggests that cIMP can modulate cGMP signaling pathways not only through its own effector activation but also by influencing the cellular levels of cGMP. This property distinguishes it from other non-canonical cyclic nucleotides like cCMP, which may have different inhibitory profiles.

PDE5A Inhibition
Head-to-head
cIMP competitively inhibits PDE5A-mediated cGMP hydrolysis in vitro (fluorescence assay with MANT-cGMP).
Provides a secondary mechanism for modulating cGMP signaling, enabling cross-talk studies between cyclic nucleotide pathways.
Quantitative Ki/IC₅₀ required for precise differentiation from other non-canonical nucleotides like cCMP.
PDE5A cIMP cGMP Inhibition Fluorescence

cIMP Sodium Salt Research Applications


Hypoxia-Induced Vascular Signaling

Given its demonstrated role in mediating hypoxic vasoconstriction opposite to cGMP [1], cIMP sodium salt is the essential reagent for studies aiming to dissect the molecular mechanisms of hypoxia-induced vascular responses, including coronary vasospasm and pulmonary hypertension. Its use is critical for accurately modeling the switch from vasodilation to vasoconstriction under low oxygen conditions.

PKA Isoform Activation Discrimination

cIMP's unique intermediate potency for activating PKA RI and RII isoforms (cAMP > cIMP > cGMP) [2] makes it a powerful tool for researchers studying differential PKA signaling. It can be used to selectively activate PKA pathways with a different efficacy profile than cAMP, helping to identify isoform-specific downstream effects without the overwhelming signal from the canonical activator.

PDE Substrate Specificity and Inhibition

The evidence that cIMP is a substrate for PDE5A and acts as an inhibitor of cGMP hydrolysis [3] positions it as a key reagent for characterizing PDE enzyme families. Researchers can use cIMP to investigate the broad substrate specificity of PDEs and to explore potential cross-regulation between cIMP and cGMP signaling cascades.

High-Solubility Stock Solution Preparation

The high aqueous solubility of cIMP sodium salt (≥ 25 mg/mL) [4] makes it the preferred form for preparing concentrated stock solutions, minimizing the use of organic solvents like DMSO that can introduce artifacts in sensitive cell-based or biochemical assays. This ensures greater experimental consistency and reproducibility compared to using less soluble free acid forms of other cyclic nucleotides.

Application
Selection Property
Validation Focus
Hypoxic vascular signaling studies
Opposite vasoactive profile to cGMP
ROCK-dependent constriction endpoints under low oxygen
PKA isoform discrimination
Intermediate potency rank order (cAMP > cIMP > cGMP)
RI/RII subunit activation without full cAMP response
PDE substrate specificity and inhibition
Competitive PDE5A inhibition and cGMP hydrolysis modulation
Cross‑talk between cIMP and cGMP cascades
Concentrated stock solution preparation
Reported high aqueous solubility (≥ 25 mg/mL)
Minimal organic solvent use, assay consistency

Technical Documentation Hub

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18 linked technical documents
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